molecular formula C19H21NO B3394562 Spiro[isobenzofuran-1(3H),4'-piperidine], 1'-(phenylmethyl)- CAS No. 37663-43-7

Spiro[isobenzofuran-1(3H),4'-piperidine], 1'-(phenylmethyl)-

Cat. No. B3394562
CAS RN: 37663-43-7
M. Wt: 279.4 g/mol
InChI Key: NQCPWIBLOQTVAP-UHFFFAOYSA-N
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Patent
US07498339B2

Procedure details

1′-Benzyl-3H-spiro[2-benzofuran-1,4′-piperidine] (119 g, 425.9 mmol) was dissolved EtOH (1 L) under argon and treated with Raney nickel (12 g) at ambient temperature for 1 h to absorb impurities which tended to poison the catalyst. Raney nickel was filtered off and the filtrate was hydrogenated in a steel autoclave over 10% Pd/C (Degussa Nr. 1835) (12 g) at 5 bar hydrogen pressure and 40° C. for 19 h. According to HPLC there was still 2.7% of starting material present. Thus the catalyst was filtered off, fresh 10% Pd/C (4 g) was added to the filtrate, and hydrogenation under the same condition was continued for 24 h. Filtration of the catalyst and evaporation of EtOH gave a light yellow oil, which crystallized spontaneously upon stirring with heptane (1 L) to give a white solid (65 g, 80%). MS: m/z=190 [M+H]+.
Quantity
119 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
12 g
Type
catalyst
Reaction Step Two
Name
Yield
80%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]2([C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=3[CH2:15][O:14]2)[CH2:10][CH2:9]1)C1C=CC=CC=1>[Ni].CCO>[NH:8]1[CH2:13][CH2:12][C:11]2([C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=3[CH2:15][O:14]2)[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
119 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC2(CC1)OCC1=C2C=CC=C1
Name
Quantity
1 L
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
12 g
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
upon stirring with heptane (1 L)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to absorb impurities which
FILTRATION
Type
FILTRATION
Details
Raney nickel was filtered off
FILTRATION
Type
FILTRATION
Details
Thus the catalyst was filtered off
ADDITION
Type
ADDITION
Details
fresh 10% Pd/C (4 g) was added to the filtrate, and hydrogenation under the same condition
WAIT
Type
WAIT
Details
was continued for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
Filtration of the catalyst and evaporation of EtOH
CUSTOM
Type
CUSTOM
Details
gave a light yellow oil, which
CUSTOM
Type
CUSTOM
Details
crystallized spontaneously

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
N1CCC2(CC1)OCC1=C2C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 65 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.